N-(1H-benzimidazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide
Description
Properties
Molecular Formula |
C21H21N5O2 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-6-(4-oxoquinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C21H21N5O2/c27-19(25-21-23-17-10-5-6-11-18(17)24-21)12-2-1-7-13-26-14-22-16-9-4-3-8-15(16)20(26)28/h3-6,8-11,14H,1-2,7,12-13H2,(H2,23,24,25,27) |
InChI Key |
GMFNEBPDZIOBMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzimidazole Core
The 1H-benzimidazol-2-yl fragment is typically synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives. A widely adopted method involves:
Method 1: Cyclocondensation of o-Phenylenediamine
-
Reactants : o-Phenylenediamine reacts with formic acid or carbon disulfide under acidic or oxidative conditions .
-
Conditions : Reflux in ethanol/water with potassium hydroxide for 6–8 hours yields 1H-benzimidazole-2-thiol (yield: 60–75%) .
-
Modification : Chlorination using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) produces 2-chloro-1H-benzimidazole, a key intermediate for further functionalization .
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | CS₂, KOH, ethanol/H₂O, reflux | 60–75% | |
| Chlorination | POCl₃/PCl₅, steam bath | 60% |
Synthesis of the 4-Oxoquinazolin-3(4H)-yl Fragment
The quinazolinone moiety is prepared via cyclization of anthranilic acid derivatives or substituted benzamides:
Method 2: Cyclization of Anthranilic Acid Derivatives
-
Reactants : Anthranilic acid reacts with formamide or urea at elevated temperatures .
-
Conditions : Heating at 150–160°C for 4–6 hours yields 4-oxoquinazoline .
-
Alternative : Microwave-assisted synthesis reduces reaction time to 30 minutes (yield: 85%).
Mechanistic Insight :
Key Data :
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Conventional heating | Formamide, 150°C, 6 hours | 70% | |
| Microwave-assisted | Formamide, 800 W, 30 minutes | 85% |
Coupling via Hexanamide Linker
The hexanamide chain bridges the benzimidazole and quinazolinone groups through amide bond formation:
Method 3: Amide Coupling Using Carbodiimide Reagents
-
Reactants : 2-Amino-1H-benzimidazole reacts with 6-(4-oxoquinazolin-3(4H)-yl)hexanoic acid using EDCI/HOBt .
-
Conditions : Room temperature, dichloromethane (DCM), 12–24 hours (yield: 65–78%) .
-
Alternative : Activation as an acyl chloride (SOCl₂) followed by reaction with benzimidazole amine (yield: 55–60%) .
Key Data :
Integrated Multi-Step Synthesis
Method 4: Convergent Synthesis
-
Step 1 : Synthesize 6-bromohexanoyl chloride from hexanoic acid using thionyl chloride.
-
Step 2 : Couple with 2-amino-1H-benzimidazole to form N-(1H-benzimidazol-2-yl)-6-bromohexanamide .
-
Step 3 : Substitute bromide with 4-oxoquinazolin-3(4H)-yl group via nucleophilic displacement (K₂CO₃, DMF, 80°C) .
Optimization :
Challenges and Solutions
-
Regioselectivity : Competitive formation of 1H-benzimidazol-1-yl isomers is mitigated using bulky directing groups .
-
Side Reactions : Over-chlorination during POCl₃ treatment is controlled by stoichiometric PCl₅ .
-
Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency .
Comparative Analysis of Methods
| Parameter | Cyclocondensation + Coupling | Convergent Synthesis |
|---|---|---|
| Total Steps | 3 | 3 |
| Overall Yield | 55–65% | 42–50% |
| Purity | >90% | >95% |
| Scalability | Moderate | High |
Recent Advances
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or quinazolinone rings.
Reduction: Reduction reactions could target the carbonyl group in the quinazolinone moiety.
Substitution: Various substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation agents, nitration mixtures, or sulfonation reagents.
Major Products
The major products would depend on the specific reactions and conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-(1H-benzimidazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a fluorescent probe.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific application but could involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulating biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analog: N-(1H-Benzimidazol-6-yl)-4-(4-Oxoquinazolin-3(4H)-yl)butanamide (CAS 1630857-45-2)
The closest structural analog identified is N-(1H-benzimidazol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide (CAS 1630857-45-2). Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications:
Longer chains may alter binding modes in enzymatic pockets, as seen in kinase inhibitors where spacer length modulates selectivity .
Benzimidazole Substitution :
- The 2-yl substitution in the target compound vs. 6-yl in the analog could influence hydrogen-bonding patterns. Benzimidazole’s N1-H group (position 1) is critical for interactions with ATP-binding sites in kinases; substitution at position 2 may sterically hinder these interactions compared to position 4.
Molecular Weight :
- The target compound’s higher molecular weight (~422 vs. 347 g/mol) may affect bioavailability, as molecules >500 g/mol often face challenges in passive diffusion.
Theoretical vs. Experimental Insights
No direct experimental data (e.g., IC50, solubility, or binding assays) for the target compound or its analog were found in the provided evidence. However, structural analogs like CAS 1630857-45-2 suggest:
- Quinazolinone derivatives often target tyrosine kinases (e.g., EGFR) or topoisomerases, with activity modulated by substituent positioning and linker flexibility.
- Benzimidazole-quinazolinone hybrids are explored for anticancer and antimicrobial applications, but chain-length optimization is critical to balance potency and pharmacokinetics .
Q & A
Basic Synthesis and Characterization
Q: What are the key steps for synthesizing N-(1H-benzimidazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide , and how are intermediates characterized? A:
- Synthesis:
- The benzimidazole moiety (1H-benzimidazol-2-yl) can be synthesized via the Phillips reaction, involving condensation of o-phenylenediamine with formic acid under reflux, followed by purification via recrystallization .
- The quinazolin-4-one fragment (4-oxoquinazolin-3(4H)-yl) is typically prepared by cyclization of anthranilic acid derivatives, with subsequent alkylation or acylation to introduce the hexanamide linker .
- Characterization:
- NMR Spectroscopy: and NMR are critical for confirming chemical environments, e.g., distinguishing between benzimidazole NH protons (δ 12–13 ppm) and quinazolinone carbonyl signals (δ 165–170 ppm) .
- Mass Spectrometry (EI-MS): Molecular ion peaks (e.g., [M] at m/z 455.19) validate the molecular weight and purity .
Advanced Synthesis: Reaction Optimization
Q: How can conflicting yields in the synthesis of quinazolinone derivatives be resolved? A:
- Reaction Conditions: Varying molar ratios (e.g., 1:6.4 to 1:9.5 for aldehyde coupling) and extended reflux times (18–43 hours) improve yields by ensuring complete conversion of intermediates .
- Solvent Selection: Dioxane is preferred for acylation reactions due to its polarity and compatibility with acid chlorides, minimizing side products .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or precipitation (e.g., KCl in dioxane) resolves impurities from unreacted starting materials .
Biological Activity Evaluation
Q: What methodologies are used to assess the anticancer and anti-inflammatory potential of this compound? A:
- Anticancer Screening:
- Anti-Inflammatory Models:
- Carrageenan-induced paw edema: Measure edema volume reduction in rodents, comparing efficacy to reference drugs (e.g., Diclofenac) .
- COX-2 selectivity: Enzyme immunoassays (EIAs) to quantify inhibition of cyclooxygenase isoforms, supported by ulcerogenicity indices to assess gastrointestinal safety .
Structural-Activity Relationship (SAR) Analysis
Q: How does the hexanamide linker influence biological activity compared to shorter/longer chains? A:
- Chain Length: Hexanamide balances hydrophobicity and flexibility, enhancing membrane permeability while maintaining binding affinity. Shorter chains (e.g., acetamide) reduce bioavailability, while longer chains increase metabolic instability .
- Functionalization: Introducing alkylene oxide groups (e.g., for surfactant applications) modifies solubility but may reduce target specificity .
Data Contradictions in Pharmacological Studies
Q: How can discrepancies in reported IC values for COX-2 inhibition be addressed? A:
- Assay Variability: Standardize protocols (e.g., enzyme source, incubation time) to minimize inter-lab variability. For example, Abbas et al. reported IC = 116.73 mmol/kg using recombinant COX-2 isoforms .
- Structural Confounders: Verify compound purity via HPLC (>95%) and exclude stereoisomeric impurities, which may skew activity profiles .
Computational Modeling
Q: What computational tools are suitable for predicting binding modes of this compound? A:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., COX-2 or kinase domains). The benzimidazole and quinazolinone moieties often form hydrogen bonds with catalytic residues .
- MD Simulations: GROMACS or AMBER for stability analysis (RMSD/RMSF) over 100-ns trajectories to validate binding poses .
Stability and Degradation Pathways
Q: What are the major degradation products under acidic/alkaline conditions? A:
- Acidic Hydrolysis: The hexanamide linker may undergo cleavage, yielding 6-(4-oxoquinazolin-3(4H)-yl)hexanoic acid and 2-aminobenzimidazole .
- Oxidative Stress: LC-MS/MS identifies quinazolinone ring oxidation products (e.g., hydroxylated derivatives), which can be mitigated by antioxidant excipients in formulations .
Advanced Purification Challenges
Q: How to resolve low yields during final-stage purification? A:
- Crystallization Optimization: Screen solvents (e.g., DMF/water or ethanol/ethyl acetate) to improve crystal lattice formation, particularly for polar intermediates .
- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates closely eluting impurities, achieving >99% purity for biological testing .
Synthetic Scale-Up Considerations
Q: What are critical parameters for scaling up synthesis from mg to gram scale? A:
- Reagent Stoichiometry: Maintain precise molar ratios (e.g., 1:1.05 excess of benzimidazole precursor) to compensate for losses in large-scale reactions .
- Heat Transfer: Use jacketed reactors for controlled exothermic reactions (e.g., acylation steps) to prevent thermal degradation .
Conflicting Crystallographic Data
Q: How to address inconsistencies in reported crystal structures of related quinazolinone derivatives? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
